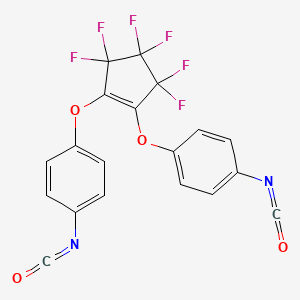

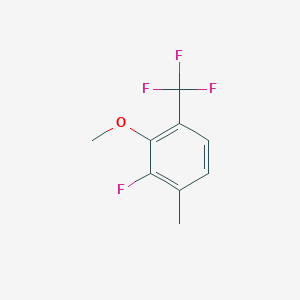

![molecular formula C63H54O15Pd2 B6292802 三[二(4-乙酰氧基亚苄基)丙酮]二钯(0)二(4-乙酰氧基亚苄基)丙酮加合物,97% CAS No. 1196118-15-6](/img/structure/B6292802.png)

三[二(4-乙酰氧基亚苄基)丙酮]二钯(0)二(4-乙酰氧基亚苄基)丙酮加合物,97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/3C21H18O5.2Pd/c31-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23;;/h33-14H,1-2H3;;/b3*9-3+,10-4+;;; . This indicates the presence of 3 units of C21H18O5 and 2 units of Palladium (Pd) in the molecule.Physical And Chemical Properties Analysis

The compound has a high molecular weight of 1263.95g/mol . It has a high complexity of 499 and a topological polar surface area of 209A^2 . It also has a high heavy atom count of 80 .科学研究应用

有机金属偶联反应中的应用

三(二苄叉丙酮)二钯(0)可用于有机金属偶联反应,形成新的 C–C 键。它可以在氯仿存在下与氯化亚锡反应,促进这些反应 (Roy & Roy, 2009)。

不对称合成中的催化作用

该化合物用作不对称合成 α-氨基酰胺的催化剂,可实现较高的对映体过量 (ee) 值。使用手性配体,如 Trost 配体和 Me-DuPHOS,可提高其在这些合成中的有效性 (Nanayakkara & Alper, 2003)。

在复杂钯结构合成中的作用

Pd2(dba)3 可作为复杂钯结构和纳米颗粒合成的前体。其在溶液中的性质和化合物的纯度对其在催化和合成中的应用至关重要 (Zalesskiy & Ananikov, 2012)。

在钯催化反应中的应用

它促进各种钯催化的反应,例如芳基氯化物的氰化和丙酮的芳基化。这些反应可在微波辅助条件下得到增强 (Chobanian, Fors, & Lin, 2006), (Chobanian, Liu, Chioda, Guo, & Lin, 2007)。

在钯催化的羟基化中

该配合物与其他催化剂系统结合使用,可在温和条件下对各种(杂)芳基卤代物进行羟基化。即使在非惰性气氛条件下,它也表现出广泛的底物范围和效率 (Lavery, Rotta-Loria, McDonald, & Stradiotto, 2013)。

在研究含氨基甲基膦的配合物中

三(二苄叉丙酮)二钯与氨基甲基膦反应形成配合物,这些配合物已被研究其结构和反应性 (Fawcett, Kemmitt, Russell, & Serindaǧ, 1995)。

在分子晶体研究中

它已被研究在不同溶剂体系中自发形成分子晶体,从而深入了解溶剂和表面张力对颗粒形态的影响 (Leonard, Cerruti, Duscher, & Franzen, 2008)。

在纳米颗粒合成中的应用

Pd2(dba)3 已被探索用于纳米颗粒和微结构的合成。其反应性和所得结构为催化和材料科学中的潜在应用提供了宝贵的见解 (Leonard & Franzen, 2009)。

作用机制

Target of Action

It is known that palladium-based compounds often target various biochemical reactions as catalysts .

Mode of Action

This compound acts as a catalyst for several reactions . It facilitates oxidative addition reactions, which are fundamental steps in many palladium-catalyzed transformations . The compound’s interaction with its targets involves the formation of a complex that can undergo various transformations, leading to changes in the structure and properties of the target molecules .

Biochemical Pathways

It is known to catalyze several reactions, including suzuki cross-coupling, heck coupling, arylation, buchwald-hartwig amination, and fluorination . These reactions are involved in various biochemical pathways, leading to the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes. As a catalyst, it facilitates the transformation of target molecules, leading to the synthesis of various organic compounds . These compounds could have a wide range of effects at the molecular and cellular levels, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and the presence of other substances that can interact with the compound or the reactions it catalyzes. For instance, the efficiency of palladium-catalyzed reactions can be affected by the concentration of the palladium catalyst, the presence of ligands, and the reaction conditions .

属性

IUPAC Name |

[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C21H18O5.2Pd/c3*1-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23;;/h3*3-14H,1-2H3;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZRMDLJKASIRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.[Pd].[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H54O15Pd2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1263.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

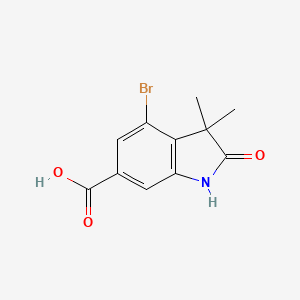

![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)